molecular formula C16H14N2OS B2590899 (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide CAS No. 365442-91-7

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2590899
CAS No.: 365442-91-7
M. Wt: 282.36
InChI Key: OTYUDKODAODTBH-GXDHUFHOSA-N
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Description

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide is an organic compound that features a cyano group, a phenylethyl group, and a thiophene ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenylethylamine derivatives, have been known to interact with neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders .

Mode of Action

Similar compounds, such as phenylethylamine, are known to form stable ammonium salts and imines . This suggests that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide might interact with its targets in a similar manner.

Biochemical Pathways

Phenylethylamine, a compound with a similar structure, is known to be involved in various metabolic pathways, including nitrogen metabolism and nicotinate and nicotinamide metabolism . Therefore, it is possible that this compound may affect similar pathways.

Pharmacokinetics

Similar compounds, such as etomidate, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of this compound.

Result of Action

Similar compounds, such as phenylethylamine derivatives, have been associated with neuropharmacological potential . This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 2-thiophenecarboxaldehyde with (1-phenylethyl)amine in the presence of a base to form an imine intermediate. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(1-phenylethyl)-3-furylprop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-2-cyano-N-(1-phenylethyl)-3-pyridylprop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12(13-6-3-2-4-7-13)18-16(19)14(11-17)10-15-8-5-9-20-15/h2-10,12H,1H3,(H,18,19)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYUDKODAODTBH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329592
Record name (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

365442-91-7
Record name (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-(1-PHENYLETHYL)-3-(2-THIENYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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